![molecular formula C18H17ClN4O B2992037 7-chloro-N-(4-morpholinophenyl)-4-quinazolinamine CAS No. 477856-37-4](/img/structure/B2992037.png)
7-chloro-N-(4-morpholinophenyl)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(4-morpholinophenyl)-4-quinazolinamine is a chemical compound with the formula C18H17ClN4O and a molecular weight of 340.81 . It is a derivative of quinoline, a class of compounds that are present in numerous natural products and have a wide range of biological activities .
Synthesis Analysis
The synthesis of 7-chloro-N-(4-morpholinophenyl)-4-quinazolinamine and its derivatives has been described in the literature . The process involves the use of ultrasound irradiation, a technique that can enhance the efficiency of chemical reactions . The structures of the synthesized compounds were confirmed using various analytical techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), mass spectrometry (MS), and elemental analysis .Molecular Structure Analysis
The molecular structure of 7-chloro-N-(4-morpholinophenyl)-4-quinazolinamine was elucidated using a combination of IR, ^1H NMR, ^13C NMR, MS, and elemental analysis . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-chloro-N-(4-morpholinophenyl)-4-quinazolinamine and its derivatives are complex and involve multiple steps . The process is facilitated by the use of ultrasound irradiation, which can enhance the efficiency of the reactions .Wissenschaftliche Forschungsanwendungen
Cancer Treatment Applications
Gefitinib, chemically related to "7-chloro-N-(4-morpholinophenyl)-4-quinazolinamine," is a targeted therapy for refractory solid tumors and central nervous system malignancies in pediatric patients. As an EGFR tyrosine kinase inhibitor, gefitinib has shown promise in treating children with refractory solid tumors and CNS malignancies, demonstrating tolerability and a safety profile similar to that in adults. The clinical pharmacokinetics of gefitinib in children are akin to adults, highlighting its potential in pediatric oncology (Freeman et al., 2006).
Molecular Pharmacology Applications
Research into quinazoline derivatives has expanded into their role as inhibitors of EGFR tyrosine kinase for anticancer applications. A novel series of 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-one derivatives were synthesized, showing remarkable activity against CNS SNB-75 Cancer cell lines, indicating the potential of these derivatives as potent antitumor agents (Noolvi & Patel, 2013).
Zukünftige Richtungen
The synthesis and evaluation of 7-chloro-N-(4-morpholinophenyl)-4-quinazolinamine and its derivatives represent an active area of research . Future studies may focus on optimizing the synthesis process, exploring the mechanism of action of these compounds, and evaluating their potential as therapeutic agents for various diseases .
Wirkmechanismus
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have a broad range of biological activities, including antimalarial, antiasthmatic, antiinflammatory, antibacterial, and antihypersensitive activities .
Mode of Action
It’s known that quinoline derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to their broad range of biological activities .
Result of Action
It’s known that quinoline derivatives can have a range of effects at the molecular and cellular level, contributing to their broad range of biological activities .
Eigenschaften
IUPAC Name |
7-chloro-N-(4-morpholin-4-ylphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-13-1-6-16-17(11-13)20-12-21-18(16)22-14-2-4-15(5-3-14)23-7-9-24-10-8-23/h1-6,11-12H,7-10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVXFKXYFNGLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.